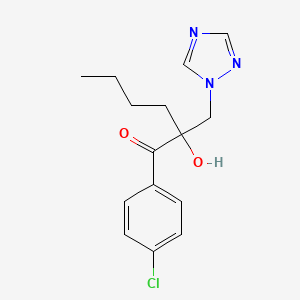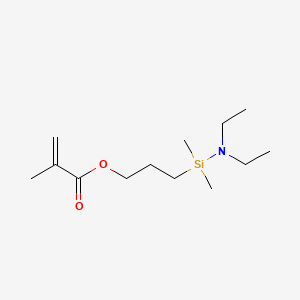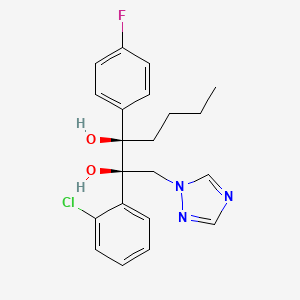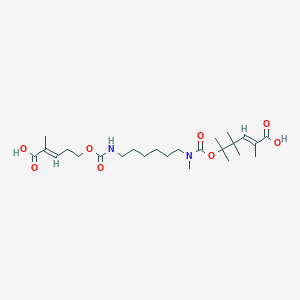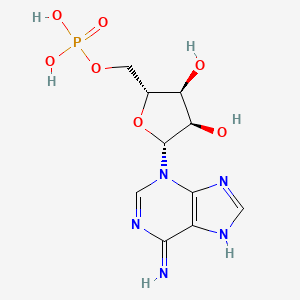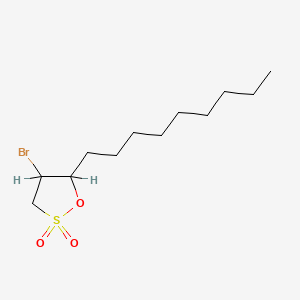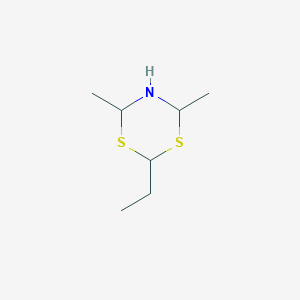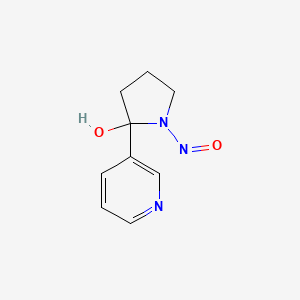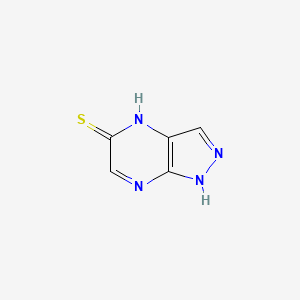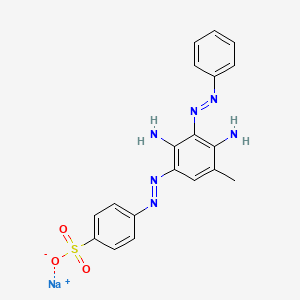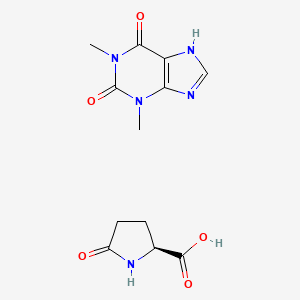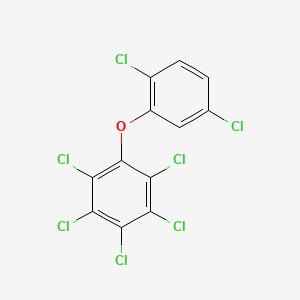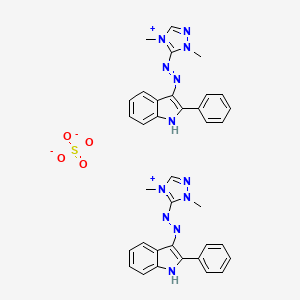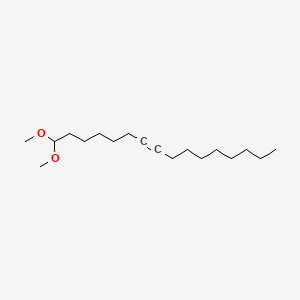
7-Hexadecyne, 1,1-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hexadecyne, 1,1-dimethoxy- is an organic compound with the molecular formula C18H34O2 It is a derivative of hexadecyne, characterized by the presence of two methoxy groups attached to the first carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hexadecyne, 1,1-dimethoxy- typically involves the reaction of hexadecyne with methanol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the dimethoxy derivative. Specific details on the synthetic routes and reaction conditions can be found in chemical literature .
Industrial Production Methods
Industrial production of 7-Hexadecyne, 1,1-dimethoxy- follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The raw materials and catalysts used are typically sourced in bulk to reduce costs and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
7-Hexadecyne, 1,1-dimethoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alkanes or alkenes.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions include dimethoxy-substituted alkanes, alkenes, and various substituted derivatives. These products are of interest for further chemical transformations and applications .
Scientific Research Applications
7-Hexadecyne, 1,1-dimethoxy- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers use it to study the effects of methoxy groups on biological activity.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 7-Hexadecyne, 1,1-dimethoxy- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy groups play a crucial role in modulating these interactions, leading to various biological and chemical effects. Specific pathways and targets are still under investigation, but preliminary studies suggest significant potential .
Comparison with Similar Compounds
Similar Compounds
7-Hexadecyne: The parent compound without methoxy groups.
1,1-Dimethoxyhexadec-7-yne: A closely related compound with similar structure and properties.
Uniqueness
This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
41862-85-5 |
|---|---|
Molecular Formula |
C18H34O2 |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
1,1-dimethoxyhexadec-7-yne |
InChI |
InChI=1S/C18H34O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19-2)20-3/h18H,4-10,13-17H2,1-3H3 |
InChI Key |
RCTGSQGPAGWZKX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC#CCCCCCC(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


